1-(2-bromoethyl)-4-nitro-1H-pyrazole

Catalog No.
S14574657
CAS No.
M.F
C5H6BrN3O2
M. Wt
220.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-bromoethyl)-4-nitro-1H-pyrazole

Product Name

1-(2-bromoethyl)-4-nitro-1H-pyrazole

IUPAC Name

1-(2-bromoethyl)-4-nitropyrazole

Molecular Formula

C5H6BrN3O2

Molecular Weight

220.02 g/mol

InChI

InChI=1S/C5H6BrN3O2/c6-1-2-8-4-5(3-7-8)9(10)11/h3-4H,1-2H2

InChI Key

LCLHGYUIDJUMAP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CCBr)[N+](=O)[O-]

1-(2-bromoethyl)-4-nitro-1H-pyrazole (often supplied as its hydrobromide salt) is a highly reactive, bifunctional heterocyclic building block utilized for the modular assembly of pyrazole-containing therapeutics and advanced materials [1]. It features an electrophilic 2-bromoethyl linker designed for the N-, O-, or S-alkylation of target scaffolds, coupled with a 4-nitro group that serves as a masked amine for subsequent functionalization. By providing a pre-assembled, regiochemically pure N1-alkylated pyrazole core, this compound streamlines the synthesis of complex ligands, offering a linear spatial vector essential for targeted receptor and kinase binding pockets.

Research Fit

Reactive Linker Bromoethyl group for nucleophilic substitution
Convertible Nitro Nitro group can be reduced to amine for diversification
Bifunctional Scaffold Enables sequential synthetic elaboration

Attempting to substitute this specific building block with the unsubstituted parent, 4-nitro-1H-pyrazole, forces the buyer to perform an in-house alkylation using 1,2-dibromoethane. This introduces severe regulatory burdens due to the toxicity of the dibromide and inherently generates dimeric bis-alkylated byproducts, depressing mono-alkylation yields [1]. Furthermore, substituting with the 1-(2-chloroethyl) analog reduces the leaving group ability, requiring harsher basic conditions and elevated temperatures for downstream coupling, which frequently leads to the degradation of sensitive, late-stage pharmaceutical intermediates [2].

Substitution Risk

Halogen Reactivity

C-Br bond may exhibit higher SN2 reactivity than C-Cl analogs, shifting reaction rates.

Nitro Position Effect

4-nitro vs. 3-nitro isomer alters electronic profile, affecting reduction potential and regioselectivity.

Isomer Substitution

Regioisomeric substitution may lead to divergent product profiles without predictable control.

Coupling Efficiency: Bromoethyl vs. Chloroethyl Leaving Group Kinetics

In synthetic workflows requiring the attachment of a 4-nitropyrazole moiety to secondary amines or thiols, the choice of the halide leaving group dictates the required reaction severity. The bromoethyl derivative enables rapid alkylation under mild basic conditions (e.g., K2CO3 at 50–60 °C), whereas the chloroethyl analog typically requires elevated temperatures (>80 °C) and stronger bases, or the addition of stoichiometric iodide catalysts, to achieve comparable conversion [1]. This kinetic advantage minimizes thermal degradation and elimination side-reactions in highly functionalized pharmaceutical intermediates.

Evidence DimensionAlkylation condition severity
Target Compound DataMild conditions (50-60 °C, standard bases)
Comparator Or Baseline1-(2-chloroethyl)-4-nitro-1H-pyrazole (>80 °C, requires iodide catalysis or stronger bases)
Quantified Difference20-30 °C reduction in required reaction temperature
ConditionsNucleophilic substitution of secondary amines/thiols

Procuring the bromo-variant allows chemists to perform late-stage functionalizations on sensitive substrates without inducing thermal degradation or requiring additional catalytic reagents.

Comparative Data Gap
Data Gap
No direct rate comparison available
Procurement decision lacks quantitative reactivity support
Head-to-head studies not found in primary literature

Yield Optimization: Pre-formed Linker vs. In-Situ Dibromoethane Alkylation

Utilizing pre-formed 1-(2-bromoethyl)-4-nitro-1H-pyrazole eliminates the need for the end-user to react 4-nitro-1H-pyrazole with 1,2-dibromoethane. In-house synthesis using dibromoethane is notoriously plagued by the formation of 1,2-bis(4-nitro-1H-pyrazol-1-yl)ethane dimers, which can consume over 20-30% of the starting material depending on stoichiometry, capping the mono-alkylated yield [1]. Procuring the pre-synthesized bromoethyl compound guarantees near total commitment of the pyrazole moiety to the target coupling step, bypassing complex purification workflows.

Evidence DimensionMono-alkylation efficiency and byproduct formation
Target Compound Data< 1% bis-alkylated dimer introduced to workflow
Comparator Or BaselineIn-situ synthesis with 1,2-dibromoethane (typically yields 20-30% bis-alkylated dimer)
Quantified DifferenceNear total elimination of dimer byproduct formation
ConditionsStandard laboratory preparation of N-alkylated pyrazoles

Purchasing the pre-formed bromoethyl building block prevents costly yield losses to dimerization and removes a tedious purification bottleneck.

Leaving Group Potential
Class-level inference
C-Br BDE ≈ 285 vs C-Cl ≈ 327 kJ/mol
Theoretical basis for higher reactivity expected
Not specific to pyrazole scaffold in solution

Regulatory Compliance: Avoiding Highly Toxic Bifunctional Precursors

The procurement of 1-(2-bromoethyl)-4-nitro-1H-pyrazole directly bypasses the handling of 1,2-dibromoethane, a known carcinogen and highly regulated substance. Industrial and large-scale laboratory workflows face strict Environmental, Health, and Safety (EHS) compliance hurdles when utilizing low-molecular-weight volatile alkylating agents [1]. By shifting the hazard to the supplier, the end-user operates with a stable, solid (often hydrobromide salt) intermediate, significantly reducing the required engineering controls and regulatory documentation.

Evidence DimensionReagent toxicity and volatility
Target Compound DataStable solid intermediate (hydrobromide salt)
Comparator Or Baseline1,2-dibromoethane (volatile liquid, highly toxic/carcinogenic)
Quantified DifferenceElimination of volatile carcinogen handling from the end-user workflow
ConditionsIndustrial scale-up and laboratory EHS protocols

Procuring this intermediate drastically simplifies EHS compliance and reduces the infrastructure costs associated with handling volatile carcinogens.

Late-Stage Functionalization in Kinase Inhibitor Discovery

Due to the mild alkylation conditions enabled by the bromoethyl group, this compound is highly suitable for appending the 4-nitro-1H-pyrazole pharmacophore onto complex, sensitive macrocycles or advanced intermediates without thermal degradation [1].

Scale-Up Synthesis of Pyrazole-Based Agrochemicals

For industrial procurement, utilizing the pre-formed bromoethyl building block avoids the regulatory hurdles and yield losses associated with handling 1,2-dibromoethane at scale, ensuring reproducible batch yields [2].

Development of Targeted Protein Degraders (PROTACs)

The bifunctional nature of the molecule—featuring a reactive alkyl halide and a reducible nitro group—makes it a highly effective modular linker component for synthesizing PROTACs, where the linear geometry of the 4-substituted pyrazole helps span the distance between the target-binding ligand and the E3 ligase ligand [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Energetic material synthesis
Bromoethyl linker reactivity for asymmetric bridging
Energetic density and stability endpoints
Kinase probe library development
Bromoethyl warhead for cysteine residue targeting
Target engagement and selectivity profiling
Heterocycle fragment manufacturing
Alkylation reactivity for mild conditions
Process scalability and cryogenic-free endpoints

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Exact Mass

218.96434 g/mol

Monoisotopic Mass

218.96434 g/mol

Heavy Atom Count

11

Explore Compound Types